molecular formula C23H21N3O4S2 B11143419 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11143419
M. Wt: 467.6 g/mol
InChI Key: DRCWWCSWXBEWOE-PDGQHHTCSA-N
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Description

2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Properties

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O4S2/c1-13(2)26-22(28)18(32-23(26)31)12-15-20(30-17-10-6-5-9-16(17)29-4)24-19-14(3)8-7-11-25(19)21(15)27/h5-13H,1-4H3/b18-12-

InChI Key

DRCWWCSWXBEWOE-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where 2-methoxyphenol reacts with a halogenated precursor.

    Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Final Coupling and Cyclization: The final step involves coupling the intermediate products and cyclizing to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

Anticancer Properties

Preliminary studies suggest that the compound could induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, an IC50 value of approximately 25 µM was observed in MCF-7 breast cancer cells after 48 hours of treatment. This indicates moderate cytotoxicity and potential as an anticancer agent.

Antimicrobial Activity

Compounds with similar thiazolidinone structures have demonstrated significant antimicrobial properties. The potential for this compound to inhibit bacterial growth suggests it may be effective against various pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Enzyme Inhibition

Given its structural characteristics, the compound may act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation and pain management.

Synthesis Methodology

The synthesis of this compound typically involves several steps to ensure high yield and purity:

  • Starting Materials : Selection of appropriate reagents and catalysts.
  • Reaction Conditions : Optimization of temperature, solvent choice, and reaction time.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Interaction Studies

To understand the biological impact of this compound, interaction studies using techniques like molecular docking can provide insights into its binding affinities with various biological targets.

Case Study Example

In a study focusing on thiazolidinone derivatives, compounds similar to this one exhibited significant inhibition against cancer cell lines and demonstrated anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidinone moiety, in particular, is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the pyrido[1,2-a]pyrimidin-4-one core. This structure provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds. The presence of the thiazolidinone moiety further enhances its potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 2-(2-methoxyphenoxy)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H26N2O7SC_{29}H_{26}N_2O_7S with a molecular weight of 546.6 g/mol. The structure features a pyrido-pyrimidine core, thiazolidinone moiety, and methoxyphenoxy substituent, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives related to the thiazolidinone component exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidinone structures have shown:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The most potent derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Bacteria SpeciesMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
E. coli0.030.06
Micrococcus flavus0.010.02
  • Antifungal Activity : Compounds showed good to excellent antifungal activity with MICs in the range of 0.004–0.06 mg/mL against various fungal strains .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed varying degrees of toxicity across different cell lines. For example:

  • Compound testing on L929 cells indicated that certain derivatives led to increased cell viability at lower concentrations but showed significant toxicity at higher concentrations (100 µM and above) .
Compound IDCell LineConcentration (µM)Viability (%)
25L929100Low
24A54912High
29HepG250Moderate

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Cell Cycle Disruption : Some derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Docking Studies : Computational docking studies suggest strong binding interactions with target proteins associated with microbial resistance .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of thiazolidinone derivatives against resistant strains of bacteria, demonstrating significant reductions in bacterial load in treated subjects compared to controls.
  • Anticancer Properties : Research focused on the cytotoxic effects of these compounds on various cancer cell lines has shown promising results, indicating potential as chemotherapeutic agents.

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